Dcfpyl F-18 - 1207181-29-0

Dcfpyl F-18

Catalog Number: EVT-265251
CAS Number: 1207181-29-0
Molecular Formula: C18H23FN4O8
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostate cancer is the most common non-cutaneous malignancy affecting men in North America - despite this, an ongoing challenge in prostate cancer therapy is the difficulty in imaging the extent and location of tumor metastases and recurrences. The images generated by positron emission tomography (PET) are less detailed than those obtained via MRI or CT, but are more sensitive and can reveal cancerous tissue in any area of the body provided the tissue is expressing the appropriate target protein. Prostate-specific membrane antigen (PSMA) is a transmembrane glycoprotein expressed in many tissues that plays a role in folate uptake and neurotransmitter release - it is expressed in the prostate at levels roughly 1000-fold greater than elsewhere in the body, and even higher in prostate cancer tissue. As such, it has become a desirable target for PET imaging of prostate cancer tissues. Piflufolastat F18, also called [F-18]-DCFPyL, is a urea-based radiopharmaceutical that binds to PSMA and allows for the visualization of cancerous prostate tissue. It was first approved by the FDA in May 2021 under the brand name Pylarify and aims to allow for earlier and more accurate detection of suspected prostate cancer metastases or recurrences. On July 28, 2023, the EMA also approves Piflufolastat F18 under the brand name PYLCLARI for primary staging or localizing recurrence of prostate cancer.
Piflufolastat f-18 is a Radioactive Diagnostic Agent. The mechanism of action of piflufolastat f-18 is as a Positron Emitting Activity.
Fluorine F 18 Piflufolastat is a urea-based radiotracer composed of the prostate specific membrane antigen (PSMA) targeting agent DCFPyL and labeled with the positron-emitting isotope, fluorine F 18, that can potentially be used for positron emitting tomography (PET) imaging. Upon administration of fluorine F piflufolastat, piflufolastat binds to PSMA expressed on tumor cells. The fluorine F 18 moiety facilitates PET imaging of PSMA-expressing tumor cells. PSMA, a cell-surface antigen, is abundantly present on the surface of prostate cancer cells and on the neovasculature of most solid tumors.
Source and Classification

Dcfpyl F-18 is classified as a radiotracer and falls under the category of small molecule imaging agents. It has been synthesized using various methods that enhance its availability and efficacy in clinical settings. The compound is notable for its role in non-invasive imaging, particularly in distinguishing between malignant and benign prostate lesions.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dcfpyl F-18 has evolved significantly, with recent advancements focusing on automated processes to improve yield and efficiency. The primary method involves direct nucleophilic heteroaromatic substitution reactions, typically carried out in an automated synthesis unit such as the GE TRACERlab FX FN.

  1. Automated Synthesis: A simplified one-step radiosynthesis method has been developed that allows for high radiochemical yields (up to 37%) within a short time frame (approximately 56 minutes). This method utilizes solid phase extraction purification techniques to streamline the process .
  2. Precursor Optimization: The synthesis begins with the preparation of a precursor, which is essential for the fluorination process. By adjusting reaction parameters such as temperature and precursor loading, researchers have been able to maximize the radiochemical yield while minimizing by-product formation .
  3. Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the standards required for human use, including assessments of radiochemical purity and yield .
Molecular Structure Analysis

Structure and Data

Dcfpyl F-18 features a complex molecular structure characterized by multiple functional groups that facilitate its interaction with PSMA. The key components include:

  • Fluorinated Pyridine: The presence of fluorine enhances the compound's imaging capabilities.
  • Ureido Linkage: This segment plays a critical role in binding to PSMA.
  • Carboxylic Acid Group: This functional group is crucial for solubility and interaction with biological tissues.

The molecular formula can be represented as C₁₃H₁₈F₁N₃O₄S, indicating its composition of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in synthesizing Dcfpyl F-18 is the nucleophilic substitution where fluorine-18 is introduced into the molecular structure:

  1. Nucleophilic Fluorination: The reaction typically involves treating an unprotected carboxylic acid precursor with fluorine-18 in an appropriate solvent under controlled conditions.
  2. Purification Steps: Following synthesis, purification processes such as high-performance liquid chromatography (HPLC) are employed to isolate Dcfpyl F-18 from any by-products or unreacted precursors .
Mechanism of Action

Process and Data

Dcfpyl F-18 operates through a mechanism that involves binding to PSMA on prostate cancer cells:

  1. Binding Affinity: Once administered, Dcfpyl F-18 binds specifically to PSMA due to its structural compatibility with the target antigen.
  2. Internalization: After binding, the complex undergoes internalization into the cancer cells, allowing for effective imaging during PET scans.
  3. Retention Mechanism: The retention of Dcfpyl F-18 within the cells correlates with PSMA expression levels, providing a clear image of tumor localization and density .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dcfpyl F-18 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 319 g/mol.
  • Solubility: Highly soluble in aqueous solutions due to its carboxylic acid group.
  • Stability: The compound remains stable under standard laboratory conditions but requires careful handling due to its radioactive nature.

Radiochemical purity typically exceeds 95%, indicating effective synthesis and purification processes .

Applications

Scientific Uses

Dcfpyl F-18 has several significant applications in medical imaging:

  1. Prostate Cancer Imaging: It is primarily used for PET imaging to detect primary and metastatic prostate cancer lesions.
  2. Diagnostic Tool: The compound aids in distinguishing between malignant and benign lesions, enhancing diagnostic accuracy for oncologists.
  3. Clinical Trials: Ongoing research continues to explore its efficacy in various clinical settings, potentially expanding its use beyond prostate cancer to other malignancies expressing PSMA .
Introduction to Prostate-Specific Membrane Antigen (PSMA) Targeting

Biochemical Structure and Radiolabeling of DCFPyL F-18

DCFPyL F-18, chemically known as 2-(3-{1-carboxy-5-[(6-^18^F-fluoro-pyridine-3-carbonyl)-amino]-pentyl}-ureido)-pentanedioic acid, is a urea-based inhibitor designed for high-affinity binding to the PSMA enzymatic active site. Its structure features:

  • A pyridine ring serving as the radiofluorination site (^18^F substitution).
  • A urea linker connecting the glutamate moiety (binding the S1 pocket) to the pyridine ring (interacting with the S1' pocket).
  • Two carboxylate groups (glutamate portion) critical for coordinating the zinc ion within PSMA's catalytic site [1] [3] [7].

A significant breakthrough in DCFPyL production was the development of a direct radiofluorination method. Early generation PSMA tracers often required complex, multi-step syntheses involving prosthetic groups (e.g., N-succinimidyl-4-[^18^F]fluorobenzoate ([^18^F]SFB)), resulting in low radiochemical yields and lengthy procedures unsuitable for routine clinical use. In contrast, DCFPyL is synthesized via direct nucleophilic aromatic substitution on a precursor molecule containing a nitro or trimethylammonium leaving group, activated by electron-withdrawing substituents. This reaction is efficiently performed using [^18^F]fluoride (produced via the ^18^O(p,n)^18^F nuclear reaction) in the presence of a phase-transfer catalyst (e.g., Kryptofix 222/K2CO3 or tetrabutylammonium bicarbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile [1].

Table 1: Key Radiolabeling Parameters for DCFPyL F-18 Synthesis [1]

ParameterValue/DetailSignificance
Radiolabeling ReactionDirect Nucleophilic Aromatic SubstitutionSimplifies synthesis vs. prosthetic group methods
PrecursorPyridine derivative with leaving group (e.g., NO₂, N⁺(CH₃)₃)Activated for efficient ^18^F substitution
Radiolabeling Agent[^18^F]Fluoride (K[^18^F]/K₂CO₃/K222 complex)Source of ^18^F for nucleophilic attack
Reaction SolventDMSO or AcetonitrilePolar aprotic solvents facilitating SNAr reaction
Reaction Temperature~110-130°COptimized temperature for efficient substitution & minimized side reactions
Reaction Time~10-15 minutesBalances yield with practical synthesis time
Radiochemical Yield (d.c.)23 ± 5 % (n=10)Good yield enabling reliable production for clinical use
Synthesis Time~55 minutes (including HPLC purification)Compatible with ^18^F half-life (109.8 min) for multi-dose production
Specific ActivityHigh (exact values vary by production method)Critical for minimizing mass dose & potential pharmacologic effects
Automation PlatformTRACERlab FXFN, FASTlab, etc.Enables GMP-compliant production in single reactor systems

This streamlined process, adaptable to single-reactor automated synthesis modules (e.g., GE TRACERlab FXFN), achieves decay-corrected radiochemical yields of 23 ± 5% within approximately 55 minutes, including high-performance liquid chromatography (HPLC) purification. This efficiency, coupled with the favorable half-life of ^18^F (109.8 minutes), allows for centralized production and regional distribution, overcoming a major limitation of generator-produced ^68^Ga (half-life 68 minutes) agents like ^68^Ga-PSMA-11, which are typically restricted to on-site use [1] [7] [8].

Preclinical validation confirmed DCFPyL F-18's excellent pharmacological profile. In PSMA-positive (LNCaP) xenograft models, dynamic PET imaging revealed rapid and high tumor uptake (SUV~5min~ 0.95, increasing to SUV~60min~ 1.1) with high tumor-to-background ratios (tumor/blood ratio = 8.3 at 60 min). Uptake was PSMA-specific, as demonstrated by significant blockade with non-radioactive DCFPyL (SUV~60min~ 0.22) and minimal uptake in PSMA-negative (PC3) tumors. Compartmental modeling indicated a two-step molecular trapping mechanism: initial PSMA binding followed by internalization, leading to prolonged retention within tumor cells—a critical feature for high-contrast imaging [1].

Development and FDA Approval Pathway for PSMA-Targeted Tracers

The development of DCFPyL F-18 was driven by the need for PSMA-targeted agents with the logistical advantages of ^18^F over ^68^Ga and the superior imaging characteristics of small molecules over antibodies. Its path to FDA approval (brand name Pylarify) was underpinned by two pivotal prospective multicenter trials, OSPREY (NCT02981368) and CONDOR (NCT03739684), involving a total of 593 men with prostate cancer [5] [7] [8].

  • OSPREY Trial: Focused on staging high-risk patients (candidates for prostatectomy with pelvic lymph node dissection). Cohort A (n=268) evaluated the diagnostic performance of DCFPyL-PET/CT for detecting metastatic pelvic lymph nodes compared to histopathology. The trial demonstrated a high positive predictive value (PPV) of 62.7-76.9% across independent readers for pelvic lymph node metastases, significantly outperforming conventional imaging. This provided robust evidence that DCFPyL-PET could accurately identify patients with nodal disease who might benefit from extended surgical approaches or systemic therapy upfront [5] [7].
  • CONDOR Trial: Enrolled patients with biochemical recurrence (rising PSA after prior definitive therapy, median PSA 1.27 ng/mL) whose disease was occult on conventional imaging (CT, MRI, bone scan). The primary endpoint was correct localization rate (CLR), requiring confirmation of PET findings by a composite standard of truth (histopathology, correlative imaging, or PSA response). DCFPyL-PET/CT demonstrated an impressive CLR of 84.8-87.0% across three independent readers, with a detection rate of 59-65% at PSA levels <0.5 ng/mL. This confirmed its ability to accurately localize recurrent disease sites at very low PSA levels, directly impacting patient management decisions [5] [7] [8].

Table 2: Comparative Profile of Key FDA-Approved PSMA-PET Tracers [4] [5] [7]

Tracer (Generic/Brand)Radioisotope (Half-Life)Key Development/Approval TrialsPrimary IndicationsNotable Performance Metrics
DCFPyL F-18 (Piflufolastat F 18 / Pylarify)^18^F (109.8 min)OSPREY (NCT02981368), CONDOR (NCT03739684)Staging high-risk PCa pre-definitive therapy; Detecting recurrence in biochemical recurrence (BCR)Pelvic LN PPV: 62.7-76.9% (OSPREY); CLR in BCR: 84.8-87.0% (CONDOR); Detection Rate @ PSA<0.5: ~63% (CONDOR)
Ga 68 PSMA-11^68^Ga (68 min)Clinical studies at UCLA/USCSame as DCFPyL F-18Detection Rate @ PSA<0.5: ~38%; Demonstrated high accuracy but limited by ^68^Ga logistics
Flotufolastat F 18 (POSLUMA®)^18^F (109.8 min)SPOTLIGHT (NCT04186845)Suspected recurrence in BCRVerified Detection Rate: 51-54%; Detection Rate @ PSA<0.5: ~63% (similar to DCFPyL); Lower urinary excretion claimed

Based on the compelling evidence from OSPREY and CONDOR, demonstrating superior diagnostic accuracy over conventional imaging and a favorable safety profile (common adverse reactions ≤2%, mainly headache, dysgeusia, fatigue), the FDA granted approval to Pylarify (piflufolastat F 18) in May 2021. This marked DCFPyL F-18 as the second PSMA-targeted PET agent approved in the US, following ^68^Ga-PSMA-11 in December 2020. Its approval significantly expanded access to advanced PSMA-PET imaging due to the distribution advantages afforded by the ^18^F half-life [5] [7] [8].

Role of PSMA Expression in Prostate Cancer Biology and DCFPyL Uptake

PSMA expression is not merely a static biomarker but a dynamic component of prostate cancer biology, intricately linked to tumor progression, metabolic reprogramming, and treatment response. Understanding this biology is crucial for interpreting DCFPyL F-18 PET scans and developing strategies to enhance its utility [2] [6] [10].

  • Regulation and Heterogeneity: PSMA expression is suppressed by functional androgen receptor (AR) signaling. Consequently, androgen deprivation therapy (ADT) and other AR-axis-targeted therapies (ARAT) can significantly upregulate PSMA expression in tumor cells. This forms the biological basis for the "flare phenomenon" sometimes observed on PSMA-PET shortly after initiating ADT/ARAT. However, with the emergence of castration-resistant disease, PSMA expression generally increases, though it can become highly heterogeneous, both within and between lesions. This heterogeneity is a recognized factor in both false-negative PSMA-PET findings and resistance to PSMA-targeted radioligand therapies (e.g., ^177^Lu-PSMA-617) [2] [6] [8].
  • Link to DNA Damage and Metabolic Pathways: Recent research reveals a novel connection between PSMA expression and cellular stress responses, particularly DNA damage. Screens identified that topoisomerase-2 inhibitors (e.g., daunorubicin, mitoxantrone) and ionizing radiation significantly upregulate PSMA protein expression in prostate cancer cell lines (LNCaP, LNCaP95, 22Rv1) and patient-derived xenograft models. This upregulation occurs in response to double-strand DNA breaks, suggesting PSMA may play a role in nucleotide metabolism or stress adaptation pathways (e.g., folate/glutamate metabolism linked to DNA synthesis/repair). This finding supports exploring combination therapies (DNA-damaging agents + PSMA-targeted radioligands) to enhance therapeutic efficacy [2].
  • Prognostic and Predictive Value: High PSMA expression on diagnostic biopsies, assessed by immunohistochemistry (IHC), has demonstrated significant prognostic value in patients managed with active surveillance (AS). Overexpression of PSMA in malignant glands was an independent predictor of shorter time remaining on AS (Hazard Ratio: 5.06, 95% CI: 1.83–13.94, p=0.006), indicating a higher risk of disease progression requiring definitive treatment. This positions PSMA IHC as a potential tool for risk-stratifying AS patients beyond Gleason score and PSA [6].
  • Expression Beyond Prostate Cancer: While DCFPyL F-18 is highly specific for prostate cancer within the urologic oncology context, it's crucial to recognize that PSMA expression occurs in the neovasculature of numerous solid tumors (e.g., renal cell carcinoma, glioblastoma, breast, lung, colon cancers, salivary gland tumors) and some non-malignant conditions (e.g., Paget's disease, thyroid eye disease, reactive lymph nodes, vascular malformations, brain infarcts). Uptake in these contexts represents binding to PSMA and can lead to false-positive interpretations if not considered. However, this "lack of specificity" also opens avenues for exploring theranostic applications of DCFPyL F-18 and related agents in other PSMA-expressing malignancies [10].

Table 3: Factors Influencing PSMA Expression and DCFPyL F-18 Uptake [2] [6] [10]

FactorEffect on PSMA Expression/UptakeImplications for DCFPyL F-18 PET
Tumor Grade/Stage↑ with higher Gleason score, advanced stageHigher sensitivity in high-risk/advanced disease
Androgen Deprivation Therapy (ADT)Initial ↑ (flare), variable long-termTiming of scan post-ADT initiation matters; Potential for false negatives in AR+ CRPC if ADT naive
DNA Damage (Radiotherapy, Chemo - TopoII inhibitors)↑ PSMA expressionPotential for enhanced imaging & therapy uptake; Rationale for combination trials
Tumor HeterogeneityIntra- and inter-lesional variationFalse negatives possible; Impacts RLT eligibility/response
Tumor HistologyLoss in neuroendocrine/small cell variantsFalse negatives likely; Alternative imaging (e.g., FDG, SSTR) may be needed
Non-Prostatic PSMA ExpressionUptake in tumor neovasculature & benign processesPotential source of false positives; Requires correlation with anatomy & clinical context
PSA Level (in BCR)↑ Detection rate with higher PSALower sensitivity at very low PSA (<0.2 ng/ml) but still significant vs. conventional imaging

Compounds Mentioned

  • DCFPyL F-18 (Piflufolastat F 18, ^18^F-DCFPyL)
  • Ga 68 PSMA-11
  • ^18^F-PSMA-1007
  • Flotufolastat F 18 (^18^F-rhPSMA-7.3, POSLUMA®)
  • 64Cu-SAR-bisPSMA
  • ^177^Lu-PSMA-617
  • ^177^Lu-PSMA-I&T
  • Daunorubicin
  • Mitoxantrone

Properties

CAS Number

1207181-29-0

Product Name

Dcfpyl F-18

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]pentyl]carbamoylamino]pentanedioic acid

Molecular Formula

C18H23FN4O8

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C18H23FN4O8/c19-13-6-4-10(9-21-13)15(26)20-8-2-1-3-11(16(27)28)22-18(31)23-12(17(29)30)5-7-14(24)25/h4,6,9,11-12H,1-3,5,7-8H2,(H,20,26)(H,24,25)(H,27,28)(H,29,30)(H2,22,23,31)/t11-,12-/m0/s1/i19-1

InChI Key

OLWVRJUNLXQDSP-MVBOSPHXSA-N

SMILES

O=C(O)CC[C@@H](C(O)=O)NC(N[C@H](C(O)=O)CCCCNC(C1=CC=C([18F])N=C1)=O)=O

Solubility

Soluble in DMSO

Synonyms

Dcfpyl F-18; 18F-DCFPyL;

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)F

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[18F]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.